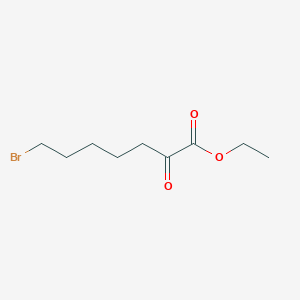
Ethyl 7-bromo-2-oxoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-bromo-2-oxoheptanoate is an organic compound that belongs to the class of bromoesters. It is characterized by the presence of a bromine atom attached to the seventh carbon of a heptanoate chain, with an oxo group on the second carbon. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 7-bromo-2-oxoheptanoate can be synthesized through a multi-step process. One common method involves the Reformatsky reaction, where cyclopentanone reacts with ethyl 2-bromoacetate to form a tertiary alcohol intermediate. This intermediate is then subjected to further reactions to yield the final product .
Industrial Production Methods
In industrial settings, the preparation of this compound typically involves the use of Grignard reagents. For example, 1-bromo-5-chloropentane reacts with magnesium to form a Grignard reagent, which then undergoes condensation with diethyl oxalate. The resulting product is further treated and purified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-2-oxoheptanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The oxo group can be reduced to form alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone.
Reduction: Lithium aluminum hydride (LiAlH4) is often used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Major Products
Substitution: Ethyl 7-iodo-2-oxoheptanoate.
Reduction: Ethyl 7-bromo-2-hydroxyheptanoate.
Oxidation: Ethyl 7-bromoheptanoic acid.
Scientific Research Applications
Ethyl 7-bromo-2-oxoheptanoate is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 7-bromo-2-oxoheptanoate involves its reactivity due to the presence of the bromine atom and the oxo group. These functional groups make it a versatile intermediate in organic synthesis. The bromine atom can participate in nucleophilic substitution reactions, while the oxo group can undergo reduction or oxidation, facilitating the formation of various derivatives .
Comparison with Similar Compounds
Ethyl 7-bromo-2-oxoheptanoate can be compared with similar compounds such as:
Ethyl 7-chloro-2-oxoheptanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 7-iodo-2-oxoheptanoate: Contains an iodine atom, making it more reactive in substitution reactions.
Ethyl 7-bromoheptanoate: Lacks the oxo group, making it less versatile in certain reactions
Each of these compounds has unique properties and reactivities, making this compound distinct due to its combination of bromine and oxo functional groups.
Properties
Molecular Formula |
C9H15BrO3 |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
ethyl 7-bromo-2-oxoheptanoate |
InChI |
InChI=1S/C9H15BrO3/c1-2-13-9(12)8(11)6-4-3-5-7-10/h2-7H2,1H3 |
InChI Key |
GPKZKVOWHKSXED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















